molecular formula C11H15N3 B7870480 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile

3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile

Cat. No.: B7870480
M. Wt: 189.26 g/mol
InChI Key: PDLQJIVJNTZROY-UHFFFAOYSA-N
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Description

3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile is an organic compound with a complex structure that includes an amino group, a methyl group, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of benzonitrile with a suitable amine under controlled conditions. The process may involve:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of the amino-ethyl and methyl-amino groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile exerts its effects involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzamide
  • 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzaldehyde
  • 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzoic acid

Uniqueness

3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various fields of research and industry.

Properties

IUPAC Name

3-[[2-aminoethyl(methyl)amino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-14(6-5-12)9-11-4-2-3-10(7-11)8-13/h2-4,7H,5-6,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLQJIVJNTZROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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